4-Methyl-4-(4-methylcyclohexyl)pentan-2-one
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Overview
Description
4-Methyl-4-(4-methylcyclohexyl)pentan-2-one is an organic compound with the molecular formula C13H24O It is a ketone with a cyclohexyl group and a methyl group attached to the central carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-(4-methylcyclohexyl)pentan-2-one typically involves the reaction of 4-methylcyclohexanone with a suitable alkylating agent under controlled conditions. One common method is the alkylation of 4-methylcyclohexanone with 2-bromo-2-methylpropane in the presence of a strong base such as sodium hydride. The reaction is carried out in an inert solvent like tetrahydrofuran at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4-(4-methylcyclohexyl)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can yield secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Secondary alcohols.
Substitution: Various substituted ketones depending on the nucleophile used.
Scientific Research Applications
4-Methyl-4-(4-methylcyclohexyl)pentan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 4-Methyl-4-(4-methylcyclohexyl)pentan-2-one involves its interaction with specific molecular targets and pathways. As a ketone, it can form hydrogen bonds and interact with various enzymes and receptors. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-pentanone:
4-Hydroxy-4-methyl-2-pentanone:
Uniqueness
4-Methyl-4-(4-methylcyclohexyl)pentan-2-one is unique due to the presence of both a cyclohexyl group and a methyl group, which confer distinct chemical properties and reactivity. This structural uniqueness makes it valuable for specific applications in organic synthesis and industrial processes.
Properties
CAS No. |
5505-84-0 |
---|---|
Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
4-methyl-4-(4-methylcyclohexyl)pentan-2-one |
InChI |
InChI=1S/C13H24O/c1-10-5-7-12(8-6-10)13(3,4)9-11(2)14/h10,12H,5-9H2,1-4H3 |
InChI Key |
FIHXKZYLIWLRND-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(C)(C)CC(=O)C |
Origin of Product |
United States |
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